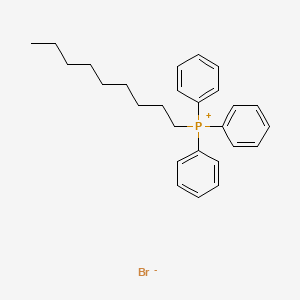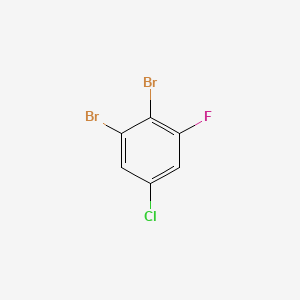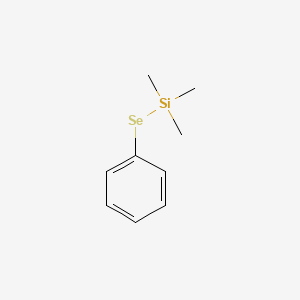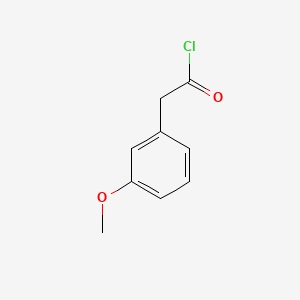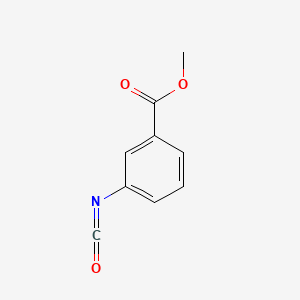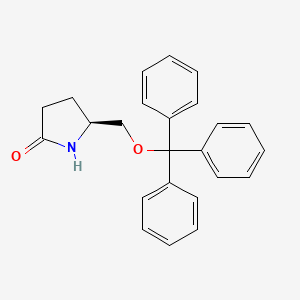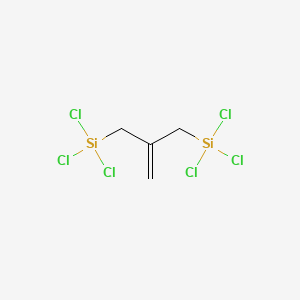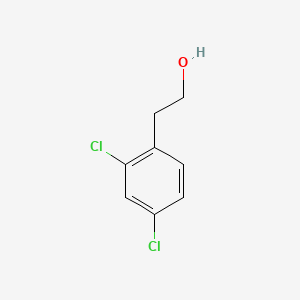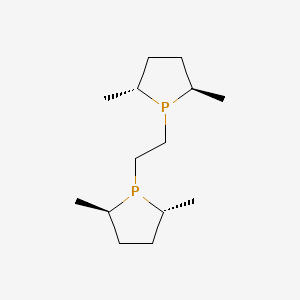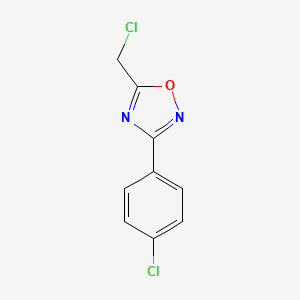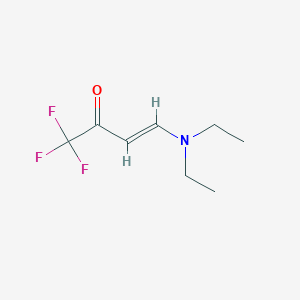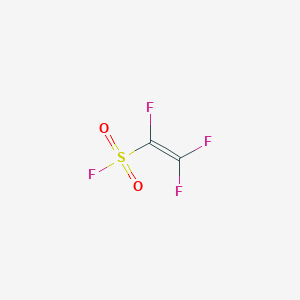
Trifluoroethenesulfonyl fluoride
Overview
Description
Trifluoroethenesulfonyl fluoride is a fluorinated, sulfonated compound with the molecular formula C2F4O2S and a molecular weight of 164.08 g/mol . It is a highly reactive and versatile reagent used in various chemical reactions. This compound belongs to the family of trifluoromethylsulfonyl derivatives and has been extensively studied for its unique properties and applications .
Preparation Methods
Trifluoroethenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of sulfur dioxide fluoride (SO2F2) with trifluoroethene (CF3CH=CH2) under acidic conditions, producing this compound and hydrogen fluoride as a by-product. The compound can be purified by distillation or chromatography. Another method involves the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in an aqueous solution .
Chemical Reactions Analysis
Trifluoroethenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as water, alcohols, and amines, forming sulfonyl derivatives.
Electrophilic Fluorination: It can be used as an electrophilic fluorinating agent in the synthesis of organofluorine compounds.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include potassium fluoride, sulfur dioxide fluoride, and various nucleophiles. Major products formed from these reactions include sulfonamides, sulfones, and sulfoxides.
Scientific Research Applications
Trifluoroethenesulfonyl fluoride has a wide range of applications in scientific research:
Biology: It has been shown to have anticancer, antiviral, and antiparasitic activities.
Medicine: It is used in the development of new drugs with improved pharmacological properties.
Industry: It is used in the production of fluoropolymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of trifluoroethenesulfonyl fluoride involves its high reactivity due to the presence of electrophilic CF3 and SO2F groups. These groups allow the compound to react with nucleophiles, forming stable covalent bonds. The compound can inhibit enzymes by reacting with active-site amino acid residues, making it useful as a protease inhibitor .
Comparison with Similar Compounds
Trifluoroethenesulfonyl fluoride can be compared with other similar compounds, such as trifluoromethanesulfonyl fluoride (CF3SO2F) and perfluoroethylenesulfonyl fluoride. These compounds share similar properties, such as high reactivity and stability, but differ in their molecular structures and specific applications . This compound is unique due to its specific reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
1,2,2-trifluoroethenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O2S/c3-1(4)2(5)9(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARLOMBMXGVKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)S(=O)(=O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377828 | |
| Record name | Trifluoroethenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684-10-6 | |
| Record name | 1,2,2-Trifluoroethenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=684-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroethenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


